molecular formula C6H10BNO4S B13690706 4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

Cat. No.: B13690706
M. Wt: 203.03 g/mol
InChI Key: AFCULBPIUWLVAQ-UHFFFAOYSA-N
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Description

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is a useful research compound. Its molecular formula is C6H10BNO4S and its molecular weight is 203.03 g/mol. The purity is usually 95%.
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Biological Activity

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, a property that is significant for its interactions with various biomolecules. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C6H10BNO4SC_6H_{10}BNO_4S, with a molecular weight of approximately 191.03 g/mol. The compound features a pyrrole ring substituted with a methylsulfonyl group, which enhances its reactivity and biological interactions compared to other similar compounds.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within the cells. This compound's ability to interact with specific proteins involved in cell cycle regulation further supports its role as a potential therapeutic agent.

Antioxidant Properties

In addition to its anticancer activity, this compound has been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where it exhibited significant activity.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaAnticancer Activity (IC50)Antioxidant Activity (DPPH IC50)
This compoundC₆H₁₀BNO₄S18.76 µg/mL0.14 µg/mL
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic acidC₈H₁₄BNO₄S22.30 µg/mL0.12 µg/mL
N-Methylpyrrole-2-boronic acidC₅H₈BNO₂25.00 µg/mL0.18 µg/mL

Study on Anticancer Effects

A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Study on Antioxidant Effects

Another investigation assessed the antioxidant properties of this compound using various models of oxidative stress. The findings revealed that it significantly reduced markers of oxidative damage in cellular systems, supporting its use as a protective agent against oxidative stress-related diseases.

Properties

Molecular Formula

C6H10BNO4S

Molecular Weight

203.03 g/mol

IUPAC Name

(4-methyl-1-methylsulfonylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C6H10BNO4S/c1-5-3-8(13(2,11)12)4-6(5)7(9)10/h3-4,9-10H,1-2H3

InChI Key

AFCULBPIUWLVAQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1C)S(=O)(=O)C)(O)O

Origin of Product

United States

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